Torcetrapib ethanolate
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Overview
Description
Torcetrapib ethanolate is a compound that was developed to treat hypercholesterolemia (elevated cholesterol levels) and prevent cardiovascular disease. It is known for its ability to inhibit cholesteryl ester transfer protein (CETP), which plays a role in the transfer of cholesterol from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). This inhibition results in increased HDL cholesterol levels and decreased LDL cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of torcetrapib involves several steps, starting with the amination of p-chlorotrifluoryltoluene, a reaction developed by Dr. Stephen Buchwald at MIT . The compound is then subjected to various chemical reactions to achieve the final product. The specific reaction conditions and reagents used in these steps are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of torcetrapib ethanolate involves large-scale synthesis and purification processes. The compound is typically produced in specialized facilities that adhere to strict quality control standards to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Torcetrapib ethanolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the specific reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in compounds with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a model molecule to study CETP inhibition and its effects on cholesterol metabolism.
Biology: Researchers use torcetrapib ethanolate to investigate the biological pathways involved in cholesterol transport and metabolism.
Medicine: The compound was initially developed as a therapeutic agent for hypercholesterolemia and cardiovascular disease. Although its development was halted due to safety concerns, it continues to be studied for its potential therapeutic benefits.
Mechanism of Action
Torcetrapib ethanolate exerts its effects by inhibiting cholesteryl ester transfer protein (CETP). CETP normally transfers cholesterol from HDL cholesterol to very low-density lipoproteins (VLDL) or LDL. By inhibiting this process, this compound increases HDL cholesterol levels and reduces LDL cholesterol levels. This mechanism involves the binding of this compound to CETP, preventing it from facilitating the transfer of cholesterol .
Comparison with Similar Compounds
Similar Compounds
Several other compounds are similar to torcetrapib ethanolate in terms of their mechanism of action and therapeutic applications. These include:
- Dalcetrapib
- Anacetrapib
- Evacetrapib
Uniqueness of this compound
This compound was the first CETP inhibitor to be assessed in late-stage clinical trials. it was found to have off-target effects, including increased blood pressure and circulating levels of aldosterone, which led to an increased risk of cardiovascular events and deaths. This distinguishes this compound from other CETP inhibitors like dalcetrapib, anacetrapib, and evacetrapib, which do not exhibit these adverse effects .
Properties
CAS No. |
343798-00-5 |
---|---|
Molecular Formula |
C28H31F9N2O5 |
Molecular Weight |
646.5 g/mol |
IUPAC Name |
ethanol;ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C26H25F9N2O4.C2H6O/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35;1-2-3/h6-11,18,21H,4-5,12-13H2,1-3H3;3H,2H2,1H3/t18-,21+;/m1./s1 |
InChI Key |
WGLUDAOFIMTWAM-WKOQGQMTSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO |
Origin of Product |
United States |
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